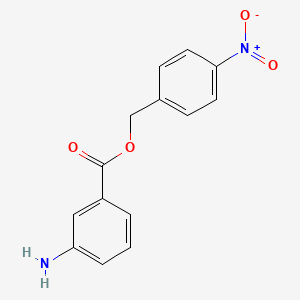

4-Nitrobenzyl 3-aminobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl 3-aminobenzoate |

InChI |

InChI=1S/C14H12N2O4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9,15H2 |

InChI Key |

PYWBJMNHHPAWDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Analysis of 4 Nitrobenzyl 3 Aminobenzoate

Spectroscopic Techniques for Molecular Structure Elucidation

The precise molecular structure of 4-Nitrobenzyl 3-aminobenzoate (B8586502), an ester formed from 4-nitrobenzyl alcohol and 3-aminobenzoic acid, is determined through a combination of advanced spectroscopic methods. These techniques provide a detailed map of the compound's functional groups, connectivity, and electronic environment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms within a molecule. Each vibrational mode corresponds to a specific frequency, offering a unique fingerprint of the compound's structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In 4-Nitrobenzyl 3-aminobenzoate, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the primary amine (-NH₂) group from the 3-aminobenzoate moiety is typically indicated by a pair of medium-intensity stretching vibrations in the region of 3420-3340 cm⁻¹. researchgate.net The ester linkage is confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected around 1720-1700 cm⁻¹. This is complemented by C-O stretching vibrations, which appear in the 1300-1100 cm⁻¹ range. researchgate.net

The nitro (-NO₂) group, a key feature of the 4-nitrobenzyl portion, gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found near 1525 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. researchgate.net The aromatic rings produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The methylene (B1212753) bridge (-CH₂-) connecting the benzyl (B1604629) group to the ester oxygen would show C-H stretching vibrations just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) (Expected) | Functional Group | Vibrational Mode |

| ~3420-3340 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch |

| >3000 | Aromatic | C-H Stretch |

| <3000 | Methylene (-CH₂) | C-H Stretch |

| ~1710 | Ester | C=O Stretch |

| ~1600-1450 | Aromatic | C=C Stretch |

| ~1525 | Nitro (-NO₂) | Asymmetric N-O Stretch |

| ~1345 | Nitro (-NO₂) | Symmetric N-O Stretch |

| ~1300-1100 | Ester | C-O Stretch |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as silver or gold. horiba.com This enhancement allows for the study of molecular orientation and interaction with the surface. internationaljournal.org.inmdpi.com

For this compound, a SERS analysis would provide insights into how the molecule orients itself on a plasmonic substrate. The enhancement of specific vibrational modes depends on their proximity and orientation relative to the metal surface. For instance, if the molecule adsorbs via the nitro group, the -NO₂ symmetric and asymmetric stretching modes would be significantly enhanced. researchgate.net This is a common observation for nitroaromatic compounds on SERS-active surfaces. acs.org

Alternatively, if the molecule interacts with the surface through the lone pair of electrons on the amino group's nitrogen atom, the N-H stretching and bending vibrations would show a pronounced enhancement. The orientation could also be influenced by the π-electrons of the aromatic rings, leading to an enhancement of the ring breathing modes. By analyzing which bands are most intensified, researchers can deduce the molecule's adsorption geometry, which is critical for applications in catalysis and sensor technology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

In the ¹H NMR spectrum of this compound, each unique proton or set of equivalent protons generates a distinct signal. The spectrum would clearly show signals for the protons on the two different aromatic rings and the methylene protons.

The protons on the 4-nitrobenzyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The two protons ortho to the -NO₂ group would be downfield, likely around 8.2 ppm, while the two protons meta to the -NO₂ group would appear slightly upfield, around 7.5 ppm. rsc.org

The protons on the 3-aminobenzoate ring would exhibit a more complex splitting pattern. The proton between the two functional groups would likely appear as a singlet or a finely split triplet around 7.4 ppm. rsc.org The other three aromatic protons would be found in the range of 6.8 to 7.3 ppm. rsc.org The primary amine (-NH₂) protons typically appear as a broad singlet, the position of which can vary but is often found around 3.8 ppm. rsc.org Crucially, the methylene protons (-CH₂-) of the benzyl group, being adjacent to an electronegative oxygen and an aromatic ring, would appear as a sharp singlet around 5.4 ppm.

| Chemical Shift (δ, ppm) (Expected) | Proton Assignment | Multiplicity |

| ~8.2 | Protons ortho to -NO₂ | Doublet (d) |

| ~7.5 | Protons meta to -NO₂ | Doublet (d) |

| ~7.4 | Proton at C2 of aminobenzoate ring | Singlet (s) or Triplet (t) |

| ~6.8-7.3 | Other aminobenzoate ring protons | Multiplet (m) |

| ~5.4 | Methylene protons (-CH₂-) | Singlet (s) |

| ~3.8 | Amine protons (-NH₂) | Broad Singlet (br s) |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

For this compound, the ester carbonyl carbon (C=O) would be the most downfield signal, expected around 166 ppm. rsc.org The carbons of the aromatic rings would appear in the typical range of 115-150 ppm. In the 4-nitrobenzyl ring, the carbon attached to the -NO₂ group (C-NO₂) and the carbon attached to the methylene group (C-CH₂) would be distinct, appearing around 148 ppm and 144 ppm, respectively. chemicalbook.com The other aromatic carbons of this ring would show signals around 128 ppm and 124 ppm. chemicalbook.com

In the 3-aminobenzoate ring, the carbon attached to the amino group (C-NH₂) would be shifted upfield to around 146 ppm, while the carbon attached to the ester group (C-COO) would be near 131 ppm. rsc.org The other carbons of this ring would resonate at approximately 115-129 ppm. rsc.org The methylene carbon (-CH₂) would be observed further upfield, typically around 65 ppm.

| Chemical Shift (δ, ppm) (Expected) | Carbon Assignment |

| ~166 | Ester Carbonyl (C=O) |

| ~148 | Aromatic C-NO₂ |

| ~146 | Aromatic C-NH₂ |

| ~144 | Aromatic C-CH₂ |

| ~131 | Aromatic C-COO |

| ~115-129 | Other Aromatic Carbons |

| ~65 | Methylene Carbon (-CH₂) |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure: the 3-aminobenzoyl group and the 4-nitrobenzyl group. The UV-Vis spectrum is expected to display characteristic absorption bands arising from π→π* and n→π* electronic transitions within these aromatic systems.

The 4-nitrobenzyl moiety, containing a benzene (B151609) ring substituted with a nitro group (a strong electron-withdrawing group and chromophore), typically exhibits intense absorption. For instance, a related compound, 4-nitrobenzoic acid, shows a maximum absorption (λmax) around 258 nm in alcohol. nih.gov The presence of the nitro group is known to cause a bathochromic (red) shift compared to unsubstituted benzene.

The 3-aminobenzoate portion contains an amino group, which is a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). This amino group's lone pair of electrons can interact with the π-system of the benzene ring, leading to distinct absorption bands.

Table 1: Expected Chromophoric Contributions to the UV-Vis Spectrum

| Chromophoric Moiety | Expected Electronic Transitions | Typical λmax Region |

|---|---|---|

| 4-Nitrobenzyl | π→π* | 250-280 nm |

| n→π* | >300 nm (low intensity) | |

| 3-Aminobenzoate | π→π* | 220-250 nm and 290-320 nm |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a definitive tool for confirming the molecular mass of this compound (C₁₄H₁₂N₂O₄, Molecular Weight: 272.26 g/mol ) and for elucidating its structure through characteristic fragmentation patterns.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo specific cleavage reactions. The fragmentation of aminobenzoate esters is well-documented and typically involves pathways influenced by the ester and the substituents on the aromatic rings. nih.gov

A primary fragmentation pathway for esters is the cleavage of the bonds adjacent to the carbonyl group. acs.org For this compound, two key fragmentation routes are anticipated:

Benzylic Cleavage: Homolytic cleavage of the benzyl-oxygen bond (C₇H₆NO₂-CH₂-O-CO-C₆H₄NH₂) is a highly probable event, leading to the formation of a stable 4-nitrobenzyl radical or cation (m/z 136) and a 3-aminobenzoyl-oxy radical or anion. This type of cleavage is significantly promoted by the presence of the nitro group on the benzyl moiety. iucr.org

Acylium Ion Formation: Cleavage of the ester C-O bond can result in the formation of the 3-aminobenzoyl cation (m/z 120).

In negative ion mode ESI-MS, a decarboxylation reaction, involving the loss of CO₂, has been observed in similar compounds like 4-nitrobenzyl 4-hydroxybenzoates and can be considered a potential fragmentation route for the deprotonated molecule [M-H]⁻. iucr.org

Table 2: Predicted Key Mass Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 272 | Molecular Ion [M]⁺ | [C₁₄H₁₂N₂O₄]⁺ |

| 136 | 4-Nitrobenzyl cation | [C₇H₆NO₂]⁺ |

| 120 | 3-Aminobenzoyl cation | [C₇H₆NO]⁺ |

X-ray Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state structure can be reliably predicted by analyzing crystallographic data of closely related compounds, such as salts containing the 4-aminobenzoate (B8803810) anion and molecules with a 4-nitrobenzyl group. iucr.orgufz.de

Single Crystal X-ray Diffraction for Precise Atomic Coordinates

A single-crystal X-ray diffraction experiment would provide the precise three-dimensional coordinates of each atom (C, H, N, O) in the crystal lattice. This foundational data allows for the definitive determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and constitution. For a molecule of this nature, data would be collected on a diffractometer, likely using Mo Kα or Cu Kα radiation, and the structure solved and refined to yield a final model with low R-factor values, indicating a good fit between the experimental and calculated diffraction data. researchgate.net

Analysis of Molecular Geometry and Conformational Preferences (e.g., dihedral angles, planarity)

The molecular geometry of this compound is characterized by two substituted benzene rings linked by an ester functional group.

Planarity: The 3-aminobenzoate fragment is expected to be largely planar. In the crystal structure of a related salt, the 4-aminobenzoate anion was found to be nearly planar, with a dihedral angle of only 10.70(7)° between the carboxylate group and its benzene ring. iucr.org A similar planarity is expected for the 3-aminobenzoate moiety here. The 4-nitrophenyl group is also typically planar. iucr.org

Conformational Preferences: A key conformational feature is the dihedral angle between the planes of the 3-aminobenzoate ring and the 4-nitrophenyl ring. Due to the flexibility of the ester linkage (-O-CH₂-), these rings are unlikely to be coplanar. In an analogous structure, 4-(4-nitrobenzyl)pyridinium, the dihedral angle between the nitro-substituted benzene ring and the adjacent pyridine (B92270) ring was found to be 82.7(2)°. ufz.de This suggests a significantly twisted conformation for this compound, which minimizes steric hindrance.

Table 3: Predicted Key Geometric Parameters

| Parameter | Description | Predicted Value/State |

|---|---|---|

| Dihedral Angle (Ring-CO-O-CH₂) | Torsion around the ester bond | ~180° (trans-ester) |

| Dihedral Angle (Ring-Ring) | Twist between the two aromatic rings | Likely high (e.g., >70°) |

| 3-Aminobenzoate Moiety | Planarity of the ring and substituents | Largely planar |

Elucidation of Supramolecular Architectures and Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the nitro -NO₂ group and the ester carbonyl C=O group) dictates that the crystal structure will be dominated by a network of intermolecular hydrogen bonds.

N-H···O Bonds: The primary interaction is expected to be N-H···O hydrogen bonds. The two hydrogen atoms of the amino group can form bonds with the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group on neighboring molecules.

C-H···O Bonds: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and oxygen acceptors, are also likely to contribute to the stability of the crystal packing.

These interactions would link the molecules into chains, sheets, or more complex three-dimensional arrays, defining the supramolecular architecture.

Crystal Packing Analysis and Lattice Interactions

Hydrogen-Bonded Motifs: The N-H···O bonds would likely form recognizable patterns or motifs, such as chains or centrosymmetric dimers.

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions between the electron-rich 3-aminobenzoate rings and the electron-deficient 4-nitrophenyl rings of adjacent molecules are highly probable. These interactions, where the aromatic rings stack face-to-face or in an offset manner, are a common feature in the crystal structures of aromatic nitro compounds and contribute significantly to the lattice energy.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π and van der Waals interactions would define the final, densely packed crystal structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| 4-Nitroaniline (B120555) |

| 4-Nitrobenzaldehyde |

| 4-Nitrobenzoate (B1230335) |

| 4-Nitrobenzoic acid |

| 4-Nitrobenzyl alcohol |

| 4-Nitrobenzyl pyridine |

| 4-Nitrophenol (B140041) |

| (4-Nitrophenyl)acetic acid |

| 4-(4-Nitrobenzyl)pyridinium |

| 4-(4-Nitrophenyl)piperazinium 4-aminobenzoate |

| 4-(4-Nitrophenyl)piperazinium 3,5-dinitrobenzoate |

| 4-(4-Nitrophenyl)piperazinium bis(4-fluorobenzoate) trihydrate |

| 4-(4-Nitrophenyl)piperazinium salicylate |

Computational and Theoretical Investigations of 4 Nitrobenzyl 3 Aminobenzoate

Quantum Chemical Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published studies were found that report the use of Density Functional Theory (DFT) to optimize the geometry or calculate the energies of 4-Nitrobenzyl 3-aminobenzoate (B8586502). DFT is a widely used method for such calculations on similar molecules, often employing functionals like B3LYP with various basis sets to predict stable conformations and thermodynamic properties. materialsciencejournal.orgnih.govresearchgate.net

Hartree-Fock (HF) Methods for Electronic Structure

There is no available research detailing the application of Hartree-Fock (HF) methods to determine the electronic structure of 4-Nitrobenzyl 3-aminobenzoate. HF calculations provide a fundamental approximation of the electronic wavefunction and energy of a molecule. wikipedia.orgfsu.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Electronic Transitions and Chemical Reactivity

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Such analysis is crucial for understanding electronic transitions, chemical reactivity, and kinetic stability. The energy gap between HOMO and LUMO is a key parameter in predicting these properties. materialsciencejournal.orgnih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions

No studies utilizing Natural Bond Orbital (NBO) analysis to investigate charge transfer and intramolecular interactions within this compound have been published. NBO analysis provides insights into hyperconjugative interactions and the delocalization of electron density, which are important for understanding molecular stability. nih.govresearchgate.netfaccts.de

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been documented in the scientific literature. MEP maps are valuable tools for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

Prediction of Optical Properties

There are no available theoretical predictions or computational studies on the optical properties of this compound. Such studies, often employing Time-Dependent DFT (TD-DFT), are used to predict properties like UV-Vis absorption spectra and nonlinear optical (NLO) responses. dntb.gov.uascilit.comacs.org

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. iucr.org The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group (-NH₂) on the benzoate (B1203000) ring acts as an electron donor, while the nitro group (-NO₂) on the benzyl (B1604629) ring serves as a strong electron acceptor. This donor-acceptor architecture is a key feature for potential NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the NLO properties of organic molecules. researchgate.netbohrium.com These calculations can predict the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity.

For a molecule like this compound, DFT calculations would involve optimizing the molecular geometry and then computing the electronic properties. The results would likely show a significant intramolecular charge transfer from the aminobenzoate moiety to the nitrobenzyl moiety, which is a prerequisite for a high hyperpolarizability value. Studies on similar donor-acceptor compounds, such as those containing 4-nitrophenyl groups, have shown that the first hyperpolarizabilities can be significantly higher than those of reference materials like urea. acs.org

Table 1: Representative Calculated NLO Properties

Note: The following table is a template to illustrate the typical data generated from hyperpolarizability calculations. Specific values for this compound are not available in the searched literature and are therefore not presented.

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity, arising from the separation of positive and negative charges. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A tensor quantity that characterizes the second-order NLO response of the molecule. A larger value indicates a stronger NLO effect. |

Conformational Analysis and Potential Energy Surface Scans

The three-dimensional structure and conformational flexibility of a molecule are crucial for its physical properties and biological activity. Conformational analysis of this compound would explore the different spatial arrangements of its constituent parts, particularly the rotation around the ester linkage and the bonds connecting the phenyl rings to the ester group.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.ioncsu.edu For this compound, a PES scan would typically be performed by systematically rotating key dihedral angles to identify the most stable conformer (the global minimum on the energy surface) and any other low-energy conformers. researchgate.netresearchgate.net

The stable geometry of the compound would be determined from the potential energy surface scan. researchgate.net For instance, the planarity of the 4-aminobenzoate (B8803810) anion has been noted in related structures. iucr.orgnih.gov The analysis would also reveal the energy barriers between different conformations, providing insight into the molecule's flexibility at different temperatures. researchgate.netufms.brrsc.org

Table 2: Key Dihedral Angles for Conformational Analysis

Note: This table illustrates the key dihedral angles that would be investigated in a conformational analysis of this compound. The values would be determined from the potential energy surface scan.

| Dihedral Angle | Atoms Involved | Description |

| τ₁ | O=C-O-CH₂ | Rotation around the ester bond, influencing the orientation of the benzyl group relative to the benzoate group. |

| τ₂ | C-O-CH₂-C(aromatic) | Rotation of the benzyl group. |

| τ₃ | C(aromatic)-C-O=C | Rotation of the benzoate group. |

Molecular Docking Studies for Potential Biomolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. mdpi.comajchem-b.com

Given the structure of this compound, which contains functional groups common in biologically active molecules (amine, ester, nitro group), it is a candidate for molecular docking studies to explore its potential interactions with various biomolecular targets. For example, aminobenzoic acid derivatives have been studied as cholinesterase inhibitors. mdpi.com The nitro group, in particular, is known to form hydrogen bonds with amino acid residues in protein binding sites. nih.gov

A typical molecular docking study for this compound would involve:

Selecting a target protein of interest.

Preparing the 3D structures of both the ligand (this compound) and the receptor (the protein).

Using a docking algorithm to predict the binding mode and affinity.

The results would provide a binding score, which estimates the binding free energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.net

Table 3: Illustrative Molecular Docking Results

Note: The following table is a template to show the kind of data obtained from a molecular docking study. As no specific docking studies for this compound were found, this table is for illustrative purposes only.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example: Acetylcholinesterase | Predicted Value | e.g., Tyr124, Trp86, Phe295 | e.g., Hydrogen bond, π-π stacking |

| Example: EGFR Tyrosine Kinase | Predicted Value | e.g., Amino acid names | e.g., Hydrophobic, van der Waals |

Chemical Reactivity and Mechanistic Studies of 4 Nitrobenzyl 3 Aminobenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester bond in 4-Nitrobenzyl 3-aminobenzoate (B8586502) is a critical factor in its chemical profile. Ester hydrolysis can be catalyzed by acid or base, or it can occur via intramolecular catalysis.

The hydrolysis of aminobenzoate esters has been a subject of study. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters shows a significant pH-independent region, suggesting intramolecular general base catalysis by the neighboring amino group. iitd.ac.in In these cases, the rate enhancements can be substantial compared to their para-substituted counterparts or benzoate (B1203000) esters without the amino group. iitd.ac.in For phenyl 2-aminobenzoate, the rate enhancement at pH 4 is as high as 10⁵-fold compared to the hydroxide (B78521) ion-catalyzed reaction. iitd.ac.in This intramolecular catalysis is attributed to the favorable steric fit of the nucleophile to the reaction center. nih.gov

In contrast, the hydrolysis of 4-aminobenzoate (B8803810) esters does not exhibit this same intramolecular catalysis. iitd.ac.in For 4-Nitrobenzyl 3-aminobenzoate, the amino group is in the meta position, which is less favorable for direct intramolecular participation compared to the ortho position. However, the electronic effects of the amino and nitro groups still influence the susceptibility of the ester carbonyl to nucleophilic attack.

The stability of the ester is also influenced by the 4-nitrobenzyl alcohol leaving group. The hydrolysis of 4-nitrophenyl esters is often used as a model system in kinetic studies. rsc.orgcdnsciencepub.comnih.govresearchgate.net The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a good leaving group, facilitating hydrolysis. semanticscholar.org While the leaving group in this case is 4-nitrobenzyl alcohol, the principle remains that the nitro group enhances the electrophilicity of the carbonyl carbon and stabilizes the leaving group.

The general mechanism for base-catalyzed ester hydrolysis proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon. niscpr.res.in This intermediate then collapses, expelling the leaving group. niscpr.res.in In the case of this compound, this would result in 3-aminobenzoate and 4-nitrobenzyl alcohol.

| Ester Type | Key Feature | Effect on Hydrolysis | Reference |

|---|---|---|---|

| 2-Aminobenzoate Esters | Intramolecular general base catalysis by ortho-amino group | Significant rate enhancement, pH-independent region | iitd.ac.in |

| 4-Aminobenzoate Esters | No intramolecular catalysis from para-amino group | "Normal" hydrolysis rates | iitd.ac.in |

| 4-Nitrophenyl Esters | Electron-withdrawing nitro group | Good leaving group, facilitates hydrolysis | semanticscholar.org |

| Phenyl Benzoate Esters | Baseline for comparison | Undergoes pH-independent hydrolysis at a slower rate | iitd.ac.in |

Chemoselective Transformations of Nitro and Amino Groups

The presence of both a nitro and an amino group on the same molecule presents opportunities for selective chemical transformations, which are crucial in multi-step syntheses.

Catalytic Reduction of the Nitro Moiety

The selective reduction of an aromatic nitro group in the presence of other reducible functional groups, such as an ester, is a common and important transformation in organic synthesis. d-nb.info Various methods have been developed to achieve this chemoselectivity.

Catalytic hydrogenation is a widely used method. orgsyn.org Catalysts like palladium on carbon (Pd/C) or platinum-based catalysts are often effective. orgsyn.orgrsc.orgorgsyn.org For example, ethyl p-nitrobenzoate can be reduced to ethyl p-aminobenzoate (benzocaine) using a platinum oxide catalyst and hydrogen gas. orgsyn.org The reaction conditions, such as solvent, temperature, and pressure, can be optimized to favor the reduction of the nitro group while leaving the ester intact. google.comgoogle.com

Another approach involves the use of metal hydrides, often in combination with transition metal salts. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of iron(II) chloride (FeCl₂) has been shown to be a highly selective system for the reduction of nitroarenes containing ester groups. d-nb.info This method provides excellent yields and tolerates a variety of substituents. d-nb.info Other systems, such as those using tin(II) chloride or catalytic transfer hydrogenation with agents like ammonium (B1175870) formate, have also been employed for selective nitro reductions. rsc.orgresearchgate.netorganic-chemistry.org

| Reagent/Catalyst System | Substrate Example | Product | Key Advantages | Reference |

|---|---|---|---|---|

| H₂, Platinum Oxide | Ethyl p-nitrobenzoate | Ethyl p-aminobenzoate | High yield, convenient laboratory method | orgsyn.org |

| NaBH₄-FeCl₂ | Ester-substituted nitroarenes | Corresponding amino compounds | High selectivity and yield | d-nb.info |

| Pd/C, H₂ | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | High yield and purity | google.com |

| Ammonium formate, Pd/C | Nitroarenes | Anilines | Rapid, safe, inert to halogens | rsc.orgresearchgate.net |

Oxidative Transformations of the Amino Group (e.g., N-oxygenation analogous to 4-aminobenzoate)

The amino group of this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. While direct studies on this specific molecule are scarce, analogies can be drawn from the behavior of other aminobenzoates.

For example, the oxidation of aminobenzoic acids can lead to various products. Under certain conditions, plasmon-mediated electrochemical reactions of para-aminobenzoic acid on gold electrodes can lead to coupling reactions, forming azo compounds. acs.org

A novel oxidative ring-opening of 3-aminoindazoles has been reported to produce 2-aminobenzoates. rsc.orgresearchgate.net This reaction proceeds through the oxidation of the free amino group to a nitroso intermediate, followed by a series of rearrangements and cleavage of the N-N bond. rsc.org While the starting material is different, this illustrates a potential pathway for the transformation of an amino group on a benzene (B151609) ring.

The amino group could potentially be oxidized to a nitroso or nitro group, or undergo coupling reactions to form azoxy or azo compounds. The presence of the electron-withdrawing nitro group on the other ring and the ester functionality would influence the reactivity of the amino group towards oxidation.

Investigation of Reaction Kinetics and Rate-Determining Steps (Drawing parallels from related aminolyses)

The study of reaction kinetics provides insight into the mechanism of a reaction, including the identification of the rate-determining step. For reactions involving this compound, parallels can be drawn from studies on the aminolysis of esters.

The aminolysis of esters in aprotic solvents often follows a mechanism involving a tetrahedral intermediate. kirj.eenih.gov The rate-determining step can change depending on the specific reactants and conditions. nih.gov For some systems, the breakdown of the tetrahedral intermediate is the slowest step. kirj.eecdnsciencepub.com This step can be uncatalyzed or catalyzed by a second molecule of the amine, which acts as a general base. kirj.ee

In aqueous solutions, the aminolysis of phenyl acetates with poly(ethylenimine) also proceeds through a tetrahedral intermediate. nih.gov A change in the rate-determining step from the breakdown of this intermediate to its formation was observed as the basicity of the polyamine increased. nih.gov

For intramolecular aminolysis reactions, such as the cyclization of 2-aminomethylbenzoate esters, the mechanism can be different from bimolecular reactions. nih.gov In these cases, the rate-limiting step in the general base-catalyzed reaction involves proton transfer occurring in concert with the departure of the leaving group. nih.gov

Photochemical Reactivity and Rearrangements (e.g., photo-induced internal redox reactions of nitrobenzyl compounds)

Nitrobenzyl compounds are well-known for their photochemical reactivity and are often used as photoremovable protecting groups. nih.govrsc.orgmdpi.com Upon irradiation with UV light, an intramolecular hydrogen atom transfer occurs from the benzyl (B1604629) position to the nitro group, forming an aci-nitro intermediate. nih.govrsc.org This intermediate is a key species that leads to the subsequent release of the protected group.

The mechanism following the formation of the aci-nitro intermediate can be complex and solvent-dependent. nih.govrsc.org In some cases, the intermediate undergoes cyclization to form a short-lived benzisoxazoline derivative, which then rearranges and cleaves to release the protected substrate and form a nitroso compound (e.g., 2-nitrosobenzaldehyde from a 2-nitrobenzyl compound). nih.govmdpi.com The quantum yields for these photoreactions can be quite high, around 60% for some 2-nitrobenzyl alcohols. rsc.orgrsc.org

The pH of the solution can also influence the reaction pathway and quantum efficiency. cdnsciencepub.com For this compound, it is conceivable that irradiation could lead to an internal redox reaction, potentially involving the nitro and amino groups, or cleavage of the ester bond to release 3-aminobenzoic acid and a 4-nitrosobenzyl derivative. The exact products would depend on the specific reaction conditions.

| Intermediate | Formation | Subsequent Reaction | Reference |

|---|---|---|---|

| aci-Nitro Tautomer | Intramolecular H-atom transfer upon photoexcitation | Decays to form other intermediates or products | nih.govacs.org |

| 1,3-Dihydrobenz[c]isoxazol-1-ol | Cyclization of the aci-nitro tautomer | Precedes the release of the protected group | nih.govacs.org |

| Nitrosobenzyl Hemiacetal | Formed from the cyclic intermediate | Limits the release rate of the protected group | nih.govacs.org |

Solvent Effects and Catalysis in Reaction Pathways

The choice of solvent can have a profound impact on the rates and mechanisms of chemical reactions. For reactions involving polar or charged intermediates and transition states, such as ester hydrolysis or aminolysis, the polarity and solvating ability of the solvent are particularly important.

In the reaction of 4-nitrophenyl acetate (B1210297) with imidazole, the second-order rate constants were found to be ten times higher in water than in ethanol (B145695). niscpr.res.in This was attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. niscpr.res.in The entropy of activation was more negative in water, indicating a more structured transition state. niscpr.res.in

Solvent effects are also significant in the aminolysis of esters. For the butylaminolysis of an ester, a large drop in rate was observed when the solvent was changed from acetonitrile (B52724) to the less polar chlorobenzene, supporting a pathway with a highly charged transition state. cdnsciencepub.com

Catalysis plays a crucial role in many of the reactions of this compound. As discussed, ester hydrolysis can be catalyzed by acids, bases, or intramolecularly. iitd.ac.in The reduction of the nitro group is typically a catalytic process, d-nb.infoorgsyn.org and the aminolysis of esters can be catalyzed by a second molecule of the amine acting as a general base. kirj.eecdnsciencepub.com In enzymatic systems, the hydrolysis of p-nitrobenzyl esters can be significantly accelerated, and the catalytic efficiency can be improved through directed evolution for reactions in aqueous-organic solvents. nih.gov

Biochemical Interactions and Environmental Fate of 4 Nitrobenzyl 3 Aminobenzoate

Microbial Degradation Pathways of Nitroaromatic and Aminobenzoate Compounds

The biodegradation of nitroaromatic compounds is a critical process for their removal from the environment. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize these synthetic chemicals as sources of carbon, nitrogen, and energy. nih.govasm.org The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes these compounds resistant to oxidative degradation. nih.gov However, various microbial species have developed specialized enzymatic systems to overcome this recalcitrance. nih.govnih.gov

Identification of Key Microorganisms and Their Metabolic Capacities

A variety of bacteria have been identified with the ability to degrade nitroaromatic and aminobenzoate compounds. Strains of Burkholderia cepacia and Ralstonia paucula isolated on 4-aminobenzoate (B8803810) have demonstrated the capacity to also grow on 4-nitrobenzoate (B1230335). oup.comresearchgate.net Pseudomonas species are particularly notable for their metabolic versatility in degrading these compounds. nih.gov For instance, Pseudomonas putida TW3 and Pseudomonas sp. strain 4NT utilize a reductive pathway to metabolize 4-nitrobenzoate. nih.gov Other key genera involved in the degradation of these compounds include Comamonas, Acidovorax, and Mycobacterium. nih.gov These microorganisms are often isolated from environments with a history of nitroaromatic contamination. nih.gov

| Microorganism | Degraded Compound(s) | Metabolic Capability/Pathway | Reference |

|---|---|---|---|

| Burkholderia cepacia (Strain PB4) | 4-Aminobenzoate, 4-Nitrobenzoate | Utilizes a reductive pathway via 4-hydroxylaminobenzoate to protocatechuate. | oup.comresearchgate.net |

| Ralstonia paucula (Strain SB4) | 4-Aminobenzoate, 4-Nitrobenzoate | Similar to B. cepacia, degrades 4-nitrobenzoate via a 4-hydroxylaminobenzoate intermediate. | oup.comresearchgate.net |

| Pseudomonas putida (Strain TW3) | 4-Nitrotoluene (B166481), 4-Nitrobenzoate | Degrades 4-nitrobenzoate to protocatechuate, which then enters the β-ketoadipate pathway. | nih.gov |

| Pseudomonas sp. (Strain 4NT) | 4-Nitrotoluene, 4-Nitrobenzoate | Degrades 4-nitrobenzoate to protocatechuate, which undergoes meta ring cleavage. | nih.gov |

| Comamonas sp. (Strain JS765) | Nitrobenzene | Initiates degradation via a dioxygenase-catalyzed reaction. | nih.govmdpi.com |

Aerobic and Anaerobic Biotransformation Routes

Microorganisms employ distinct strategies to break down nitroaromatic and aminobenzoate compounds under aerobic and anaerobic conditions.

Aerobic Pathways: In the presence of oxygen, bacteria often use oxidative pathways. nih.gov A common strategy involves dioxygenase enzymes that insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov Monooxygenase enzymes can also initiate degradation by adding a single oxygen atom, particularly in the case of nitrophenols. nih.gov Following initial transformations that often yield catecholic intermediates like protocatechuate, the aromatic ring is cleaved. nih.gov Depending on the microbial strain, these intermediates enter central metabolic pathways such as the β-ketoadipate pathway (ortho cleavage) or the meta cleavage pathway. nih.gov

Anaerobic Pathways: Under anaerobic conditions, the primary transformation involves the reduction of the nitro group. nih.govmdpi.com This process typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.gov This reduction is a thermodynamically favorable reaction. oup.com In some cases, complete mineralization can occur. For example, under methanogenic conditions, compounds like 4-nitrobenzoate can be completely degraded to methane and carbon dioxide after an initial transformation to the amine. nih.gov However, often the resulting aminoaromatic compound is not degraded further under anaerobic conditions. oup.com

Characterization of Enzymatic Systems Involved

The biodegradation of nitroaromatic compounds is mediated by a specific suite of enzymes.

Reductases: Nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. oup.com These are key enzymes in both aerobic and anaerobic pathways. nih.govmdpi.com For instance, the degradation of 4-nitrobenzoate in P. putida TW3 is initiated by a 4-nitrobenzoate reductase (PnbA). nih.gov

Dioxygenases: These multi-component enzyme systems are crucial for initiating the aerobic degradation of many nitroaromatics by incorporating both atoms of molecular oxygen into the aromatic ring. nih.gov This hydroxylation destabilizes the ring and facilitates the removal of the nitro group. nih.govcswab.org

Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate, a mechanism often used for the degradation of nitrophenols. nih.gov

Lyases and Mutases: Following the initial reduction, other enzymes are required for further metabolism. A 4-hydroxylaminobenzoate lyase, for example, catalyzes the conversion of 4-hydroxylaminobenzoate into protocatechuate, a key step in the reductive pathway for 4-nitrobenzoate degradation. nih.govoup.com

Identification of Biodegradation Intermediates and Metabolites

The stepwise breakdown of nitroaromatic and aminobenzoate compounds results in the formation of various intermediates and metabolites. In the reductive pathway for 4-nitrobenzoate, 4-hydroxylaminobenzoate is a key intermediate that is subsequently converted to protocatechuate . nih.govoup.com Protocatechuate serves as a central hub, being channeled into different ring-cleavage pathways. nih.gov In some organisms like Burkholderia cepacia PB4 and Ralstonia paucula SB4, dead-end metabolites such as 3-hydroxy-4-aminobenzoate can also be produced. researchgate.net Under anaerobic conditions, the primary intermediates are nitroso and hydroxylamino derivatives, leading to the formation of the corresponding aminobenzoate. nih.gov

| Parent Compound | Key Intermediate(s) | Subsequent Product(s) | Pathway Type | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoate | 4-Hydroxylaminobenzoate | Protocatechuate | Aerobic Reductive | nih.govoup.com |

| Nitrobenzene | Catechol | Ring cleavage products | Aerobic Oxidative | nih.gov |

| Nitroaromatics (General) | Nitroso and Hydroxylamino derivatives | Aromatic Amines | Anaerobic Reductive | nih.govmdpi.com |

| 4-Nitrobenzoate | 3-hydroxy-4-aminobenzoate | (Dead-end metabolite) | Aerobic Reductive | researchgate.net |

Microbial Chemotactic Responses to Nitroaromatics and Aminobenzoates

Chemotaxis, the directed movement of microorganisms in response to a chemical gradient, plays a significant role in the biodegradation of environmental pollutants. nih.gov Several bacterial strains exhibit positive chemotaxis towards nitroaromatic and aminobenzoate compounds. nih.gov This response can enhance biodegradation rates by allowing bacteria to actively seek out and move towards the contaminant source. researchgate.net

Ralstonia sp. strain SJ98, for example, has been shown to be chemotactic toward growth substrates like 2-nitrobenzoate and 4-nitrobenzoate. nih.gov Studies with Pseudomonas strains have revealed that both nitrobenzoates and aminobenzoates act as chemoattractants. nih.gov Interestingly, this chemotactic response is not limited to strains that can degrade these compounds; some non-degrading strains also exhibit this behavior, suggesting that the sensory systems for these chemicals can be present independently of the catabolic pathways. nih.gov This ability to detect pollutants may provide a significant survival advantage in contaminated environments. nih.gov

Assessment of Environmental Biodegradability and Persistence

The environmental persistence of nitroaromatic compounds is a significant concern due to their widespread use and potential toxicity. nih.govresearchgate.net The inherent chemical stability conferred by the nitro group makes many of these compounds recalcitrant to degradation. nih.govasm.org This recalcitrance can lead to the long-term contamination of soil and groundwater. nih.gov

Despite their persistence, the existence of diverse microbial degradation pathways indicates that these compounds are not entirely immune to biological breakdown. asm.org Microorganisms in contaminated sites have demonstrated a remarkable ability to adapt and evolve new metabolic capabilities to utilize these xenobiotic compounds. nih.govasm.org However, the efficiency of biodegradation can be influenced by various environmental factors and the specific chemical structure of the compound. Partial degradation is also a consideration; for instance, the anaerobic reduction of nitroaromatics to aromatic amines is a common initial step, but these amine products can sometimes persist if conditions are not favorable for their further degradation. oup.commdpi.com Therefore, a comprehensive assessment of biodegradability must consider the potential for complete mineralization versus the formation of persistent transformation products.

Bioremediation Potential in Contaminated Environments (Extrapolation from related compounds)

The bioremediation of 4-Nitrobenzyl 3-aminobenzoate (B8586502) is not extensively documented in scientific literature. However, by examining the microbial degradation of structurally analogous compounds, a scientifically grounded extrapolation of its potential bioremediation pathways can be constructed. The molecule can be conceptually divided into three key components for degradation: the ester linkage, the 4-nitrobenzyl moiety, and the 3-aminobenzoate moiety. The initial and most critical step in its biological degradation is the hydrolysis of the ester bond, which would release 4-nitrobenzyl alcohol and 3-aminobenzoic acid into the environment.

The enzymatic cleavage of the ester bond is a common microbial process. Specifically, enzymes known as p-nitrobenzyl esterases have been identified that catalyze the hydrolysis of p-nitrobenzyl esters into their corresponding acid and alcohol components. ebi.ac.uk For instance, a nitro esterase from Pseudomonas fluorescens has been shown to hydrolyze nitroester bonds. nih.gov The presence of such enzymes in various microorganisms suggests that the initial breakdown of 4-Nitrobenzyl 3-aminobenzoate is a feasible biological process.

Once hydrolyzed, the resulting aromatic compounds, 4-nitrobenzyl alcohol and 3-aminobenzoic acid, would be subject to separate degradation pathways, which have been studied for a variety of microorganisms under both aerobic and anaerobic conditions.

Degradation of the 4-Nitrobenzyl Moiety:

The 4-nitrobenzyl alcohol resulting from the initial hydrolysis is a nitroaromatic compound. The bioremediation of nitroaromatics is a well-established field of study. nih.gov Microorganisms have developed several strategies to metabolize these compounds. nih.gov The degradation of 4-nitrobenzyl alcohol would likely proceed through the oxidation of the alcohol group and the reduction or elimination of the nitro group. For example, a 4-nitrobenzyl alcohol dehydrogenase has been identified in Pseudomonas sp., which would likely oxidize the alcohol to 4-nitrobenzaldehyde and subsequently to 4-nitrobenzoic acid.

Following this, the nitro group can be removed through several aerobic or anaerobic mechanisms. Aerobically, monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.gov Another aerobic strategy involves the reduction of the nitro group to a hydroxylamino group, which is then rearranged to a hydroxylated compound suitable for ring cleavage. nih.gov Anaerobically, the nitro group is typically reduced to an amino group, forming 4-aminobenzoic acid. nih.gov This can then be further degraded through pathways established for aminobenzoates.

Degradation of the 3-Aminobenzoate Moiety:

The second product of hydrolysis, 3-aminobenzoic acid, is also known to be biodegradable under various conditions.

Under aerobic conditions, bacteria such as Comamonas sp. have been shown to degrade 3-aminobenzoate. researchgate.net The initial step in this pathway often involves the action of a monooxygenase, which hydroxylates the aromatic ring, preparing it for subsequent ring cleavage. researchgate.net

Under anaerobic conditions, the degradation of 3-aminobenzoate has been observed in both sulfate-reducing and methanogenic environments. uni-konstanz.de A sulfate-reducing bacterium, strain mAB1, has been isolated that can completely degrade 3-aminobenzoate. uni-konstanz.de The proposed pathway involves the initial activation of 3-aminobenzoate to 3-aminobenzoyl-CoA. uni-konstanz.de Similarly, stable methanogenic enrichment cultures have been shown to completely degrade 3-aminobenzoate to carbon dioxide and methane. uni-konstanz.de

The tables below summarize the key microbial players and enzymes that would be involved in the extrapolated bioremediation of this compound.

Table 1: Potential Microbial Species Involved in the Bioremediation of this compound and its Hydrolysis Products

| Microbial Species | Environmental Condition | Compound Degraded | Reference |

| Pseudomonas fluorescens | Aerobic | Nitroesters (by analogy) | nih.gov |

| Pseudomonas sp. | Aerobic | 4-Nitrobenzyl alcohol | |

| Comamonas sp. strain QT12 | Aerobic | 3-Aminobenzoate | researchgate.net |

| Desulfobacterium sp. strain mAB1 | Anaerobic (Sulfate-reducing) | 3-Aminobenzoate | uni-konstanz.de |

| Methanogenic consortia | Anaerobic (Methanogenic) | 3-Aminobenzoate | uni-konstanz.de |

Table 2: Key Enzymes in the Extrapolated Bioremediation Pathway of this compound

| Enzyme | Reaction Catalyzed | Potential Microbial Source | Reference |

| Nitrobenzyl Esterase | Hydrolysis of this compound | Pseudomonas and other bacteria | ebi.ac.uk |

| 4-Nitrobenzyl alcohol dehydrogenase | Oxidation of 4-nitrobenzyl alcohol | Pseudomonas sp. | |

| Monooxygenases/Dioxygenases | Hydroxylation and removal of nitro group | Various aerobic bacteria | nih.gov |

| Nitroreductases | Reduction of nitro group to amino group | Various anaerobic and aerobic bacteria | |

| 3-Aminobenzoate 6-monooxygenase | Initial hydroxylation of 3-aminobenzoate | Comamonas sp. | researchgate.net |

| 3-Aminobenzoyl-CoA synthetase | Activation of 3-aminobenzoate | Desulfobacterium sp. | uni-konstanz.de |

Advanced Applications and Emerging Research Frontiers

Potential as Synthetic Intermediates for Advanced Organic Materials

The bifunctional nature of 4-Nitrobenzyl 3-aminobenzoate (B8586502) makes it a versatile building block, or synthetic intermediate, for creating complex, high-performance organic materials. The presence of a primary amino group on the benzoyl ring and a nitro group on the benzyl (B1604629) portion allows for a variety of chemical transformations.

The amino group serves as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. These polymers are often characterized by high thermal stability and mechanical strength. Furthermore, the amino group can be diazotized and converted into a range of other functional groups, expanding its synthetic utility.

Simultaneously, the nitro group can be readily reduced to an amino group. orgsyn.org This transformation provides a secondary site for further functionalization, enabling the synthesis of more intricate molecular architectures, including dendrimers or cross-linked polymers. For instance, after reduction of the nitro group, the resulting diamine structure could be used to build symmetrical macromolecules. The combination of these reactive sites makes the compound a candidate for producing materials with tailored properties for applications in electronics, aerospace, and separation technologies. smolecule.com Its structural analogues are explored for creating materials like dyes, pigments, and functional polymers. ontosight.ai

Exploration in Materials Science for Optical and Electronic Applications

The inherent electronic asymmetry of 4-Nitrobenzyl 3-aminobenzoate makes it a prime candidate for investigation in materials science, particularly for applications in optics and electronics. The molecule possesses a classic donor-π-acceptor (D-π-A) structure, where the aminobenzoate group acts as the electron donor and the nitrobenzyl group serves as the electron acceptor, linked by the ester bridge. This configuration facilitates intramolecular charge transfer (ICT), a phenomenon crucial for second- and third-order nonlinear optical (NLO) properties. google.comdntb.gov.ua

Organic materials with high NLO activity are sought after for applications in optical data storage, frequency conversion, and telecommunications. google.comgoogle.com Research on similar compounds, such as 4-nitroaniline (B120555) derivatives and other organic salts, has demonstrated significant NLO effects, including second-harmonic generation (SHG), where laser light of a specific frequency is converted to light of double that frequency. dntb.gov.uametall-mater-eng.com The third-order nonlinear optical susceptibility (χ³) is another critical parameter, and compounds with similar donor-acceptor motifs have shown promising values. metall-mater-eng.com While direct NLO data for this compound is not widely published, its structural characteristics strongly suggest potential in this area, warranting further investigation.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ³) (esu) | Reference |

|---|---|---|---|---|

| 4-Chloro-2-((phenylimino)methyl)phenol | 3.84 x 10⁻⁸ | 2.11 x 10⁻⁴ | 4.07 x 10⁻⁶ | metall-mater-eng.com |

| 4-bromo-4-chloro benzylidene aniline | - | 0.56 x 10⁻⁴ | 1.18 x 10⁻⁷ | metall-mater-eng.com |

| L-alanine alaninium nitrate | - | - | 6.12 x 10⁻⁵ | metall-mater-eng.com |

Utility in Chemical Biology as Probes for Enzyme Mechanism Studies

In the field of chemical biology, molecules that can act as probes to study biological processes are invaluable. This compound has potential utility as a chromogenic substrate for studying hydrolytic enzymes, such as esterases and lipases. The ester bond within the molecule can be cleaved by these enzymes, leading to the release of 3-aminobenzoic acid and 4-nitrobenzyl alcohol.

The release of the 4-nitrobenzyl moiety can be monitored, as it or its derivatives often exhibit distinct spectroscopic properties compared to the parent ester. For example, related compounds like p-nitrophenyl acetate (B1210297) (PNPA) are widely used in enzyme assays where the release of the yellow p-nitrophenolate ion is measured spectrophotometrically to determine enzyme activity. nih.gov Similarly, the cleavage of this compound could be followed to study enzyme kinetics and inhibition.

Furthermore, nitrobenzyl compounds, particularly in their ortho configuration, are extensively used as photocleavable "caged" compounds. whiterose.ac.uk These molecules can mask a functional group or an entire molecule, rendering it inactive until it is released by a pulse of UV light. While this compound is a para-nitro compound, the exploration of nitrobenzyl esters as enzyme substrates and potential phototriggers represents an active frontier of research for probing complex biological systems with high spatial and temporal control. whiterose.ac.ukgoogle.com

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached from a green chemistry perspective by focusing on the synthesis of its precursors: 3-aminobenzoic acid and 4-nitrobenzyl alcohol (or its oxidized form, 4-nitrobenzoic acid).

Traditional methods for synthesizing these precursors often involve harsh reagents or conditions. However, recent research has focused on more environmentally benign routes. For example, a sustainable method for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been developed using a carbonaceous bio-based material as a catalyst in subcritical water, avoiding the need for metal catalysts or organic solvents. mdpi.com This process involves the simultaneous reduction of the nitro group and oxidation of the aldehyde. mdpi.com

For the other precursor, green methods for the synthesis of 4-nitrobenzoic acid are being explored. One such method involves the ozonation of 4-nitrotoluene (B166481) in glacial acetic acid with a mixed cobalt-bromide catalyst, which operates at low temperatures and offers high yields, preventing the formation of toxic wastewater associated with traditional oxidation methods. zsmu.edu.ua Another green approach relevant to this system is the use of indium metal in aqueous ethanol (B145695) for the selective reduction of aromatic nitro compounds, which is environmentally safer than methods requiring flammable catalysts like Raney nickel or high-pressure hydrogen gas. orgsyn.org

| Precursor | Starting Material | Method | Key Green Features | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminobenzoic acid | 3-Nitrobenzaldehyde | Metal-free catalysis in subcritical water | Solvent-free, uses bio-based carbon catalyst | 59% | mdpi.com |

| 4-Nitrobenzoic acid | 4-Nitrotoluene | Catalytic ozonation | Low-temperature, prevents toxic wastewater | 95.6% | zsmu.edu.ua |

| Ethyl 4-aminobenzoate (B8803810) (related reduction) | Ethyl 4-nitrobenzoate (B1230335) | Indium-mediated reduction | Performed in aqueous ethanol, avoids flammable H₂ | 90% | orgsyn.org |

Q & A

Q. What synthetic strategies are effective for preparing 4-nitrobenzyl ester derivatives, such as 4-Nitrobenzyl 3-aminobenzoate?

The synthesis of 4-nitrobenzyl ester derivatives typically involves coupling 4-nitrobenzyl halides (e.g., chloride or bromide) with carboxylic acids under basic conditions. For example, 3-aminobenzoic acid can react with 4-nitrobenzyl bromide in the presence of a base like triethylamine to form the ester via nucleophilic substitution. Reaction optimization should consider solvent polarity (e.g., DMF or acetonitrile) and temperature (room temperature to 60°C) to maximize yield . Characterization via H NMR can confirm ester formation by identifying the nitrobenzyl group’s aromatic protons (δ ~8.2–8.4 ppm) and the ester carbonyl signal in C NMR (δ ~165–170 ppm).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H NMR identifies aromatic protons (e.g., nitrobenzyl group) and the amine proton (if unprotonated, δ ~5.5–6.0 ppm). C NMR confirms ester carbonyl (δ ~165–170 ppm) and nitro group effects on aromatic carbons.

- IR Spectroscopy : Key peaks include the ester C=O stretch (~1740 cm) and nitro group vibrations (~1520 and 1350 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing between ester and possible side products .

Advanced Research Questions

Q. How does the leaving group (Cl vs. Br) in 4-nitrobenzyl halides influence reaction kinetics with nucleophiles?

4-Nitrobenzyl bromide exhibits faster reaction rates than the chloride analog due to bromide’s superior leaving-group ability. For example, second-order rate constants for reactions with n-butylamine are (Br) vs. (Cl). This difference arises from the lower bond dissociation energy and larger atomic size of Br, which stabilizes the transition state in SN2 mechanisms. Kinetic studies should monitor product formation via NMR or HPLC under controlled stoichiometry to avoid tertiary amine byproducts when the electrophile is in excess .

Q. What mechanistic insights explain unexpected multiple products in reactions of 4-nitrobenzyl bromide with amines?

When 4-nitrobenzyl bromide reacts with n-butylamine, tertiary amine byproducts can form if the electrophile is in excess. This occurs via a two-step mechanism: initial SN2 substitution forms the secondary amine, which subsequently undergoes another nucleophilic attack. NMR time-course experiments reveal distinct signals for secondary (δ ~2.5–3.0 ppm for N–CH) and tertiary amines (δ ~1.2–1.5 ppm for N–CH–CH). Researchers must control reactant ratios and monitor intermediate stability to suppress undesired pathways .

Q. How can catalytic systems be optimized for oxidizing 4-nitrobenzyl alcohol derivatives?

Nonheme iron(II)–α-keto complexes catalyze aerobic oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde with turnover numbers (TONs) up to 16. Key parameters include solvent choice (acetonitrile enhances catalytic efficiency) and additive effects (e.g., NaBF stabilizes intermediates). Substrate selectivity studies show electron-withdrawing groups (e.g., nitro) improve oxidation rates by stabilizing radical intermediates. Researchers should perform kinetic profiling under varying O pressures to identify rate-limiting steps .

Methodological & Safety Considerations

Q. What experimental precautions are critical when handling 4-nitrobenzyl derivatives?

- Toxicity : Nitrobenzyl compounds may exhibit genotoxicity. Use 4-(4-nitrobenzyl)pyridine (NBP) as a DNA surrogate in electrophilic reactivity assays, but validate results with complementary methods (e.g., Ames test) to avoid artefacts .

- Reactivity : Nitro groups increase sensitivity to heat and shock. Store derivatives at 0–6°C and avoid contact with reducing agents.

- Waste Management : Neutralize reaction residues with dilute NaOH before disposal to prevent nitro compound accumulation in the environment .

Q. How can researchers resolve contradictions in kinetic data for nitrobenzyl ester reactions?

Discrepancies in reported rate constants often arise from differences in temperature, solvent, or reactant purity. For example, higher reaction temperatures (e.g., 40°C vs. 25°C) accelerate SN2 pathways but may promote side reactions. Standardize conditions using controlled thermostats and degassed solvents. Cross-validate kinetic models (e.g., pseudo-first-order vs. second-order) using computational tools like MATLAB or COPASI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.